3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol
Description
The compound 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol features a benzene-1,2-diol core substituted at position 3 with a [(furan-2-yl)methyl]sulfanyl (-S-CH₂-furan) group and at position 6 with a methyl (-CH₃) group .
Properties
CAS No. |
923267-51-0 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-4-5-10(12(14)11(8)13)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
InChI Key |
QHSZMAHVGNEAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)SCC2=CC=CO2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol typically involves the reaction of 2-furylmethyl mercaptan with 6-methylbenzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing furan moieties exhibit notable antimicrobial activity. For instance, derivatives of 3-(furan-2-yl)propenoic acids have shown effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . The presence of the furan ring in 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol may contribute similarly to its antimicrobial efficacy.
Antioxidant Activity
Compounds with phenolic structures often possess antioxidant properties. The 1,2-diol functional group in this compound can scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases. Studies on related compounds have demonstrated strong antioxidant capabilities, suggesting that 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol could exhibit similar benefits .
Anti-inflammatory Effects
The anti-inflammatory properties of furan-containing compounds are well-documented. The structural characteristics of 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol may allow it to modulate inflammatory pathways effectively. This property is particularly relevant in the context of chronic inflammatory diseases.
Potential Pharmaceutical Applications
Given its biological activity profile, 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol shows promise as a lead compound for drug development. Its potential applications include:
- Antibacterial Agents : With demonstrated activity against bacterial strains, this compound could be developed into new antibacterial therapies.
- Antioxidants : Its ability to neutralize free radicals positions it as a candidate for formulations aimed at preventing oxidative damage in various diseases.
Material Science Applications
The unique chemical structure of 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol also suggests applications in materials science:
- Polymer Additives : The compound's antioxidant properties could enhance the stability and longevity of polymers exposed to oxidative environments.
- Functional Coatings : Its antimicrobial properties may be exploited in developing coatings that inhibit microbial growth on surfaces.
Case Studies and Research Findings
Recent studies have explored various derivatives of furan-containing compounds for their biological activities. For example:
These findings underscore the relevance of furan derivatives in medicinal chemistry and their potential for further exploration in drug development and material applications.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Structural Analogs in Food Chemistry (Benzene Diol Derivatives)
describes several benzene diols with furan-2-ylmethyl substituents but lacks sulfur linkages. Key analogs include:
| Compound Name | Substituents (Position) | Functional Groups | Key Differences |
|---|---|---|---|
| 4-(Furan-2-ylmethyl)benzene-1,2-diol | 4-(CH₂-furan), 1,2-diol | Ether linkage (C-O-C) | Positional isomer; lacks sulfur |
| 3-(Furan-2-ylmethyl)-6-methylbenzene-1,2-diol | 3-(CH₂-furan), 6-CH₃, 1,2-diol | Ether linkage (C-O-C) | Identical substituents but no sulfur |
| 4-(Furan-2-ylmethyl)-5-methylbenzene-1,2-diol | 4-(CH₂-furan), 5-CH₃, 1,2-diol | Ether linkage (C-O-C) | Methyl position differs |
Key Insights :
- The sulfanyl group in the target compound may increase lipophilicity compared to ether-linked analogs, affecting solubility and membrane permeability .
- Substitution patterns (e.g., methyl at position 6 vs. 5) influence steric and electronic interactions, which could modulate binding to biological targets or stability in synthetic applications.
Mannich Base Derivatives with Antifungal Activity
highlights Allyl-6-(4-alkylphenoxy)-3-((diethylamino)methyl)benzene-1,2-diol and related Mannich bases. These compounds feature amino (-N(CH₂CH₃)₂) or piperazinyl groups instead of sulfanyl substituents.
| Property | Target Compound | Mannich Base Derivatives |
|---|---|---|
| Functional Group | Sulfanyl (-S-CH₂-furan) | Amino (-N(CH₂CH₃)₂) |
| Bioactivity | Not reported | Antifungal (e.g., Botrytis cinerea inhibition) |
| Key Interaction | Thioether (weak H-bond acceptor) | Amine (strong H-bond donor/acceptor) |
Key Insights :
- Amino groups in Mannich bases enhance hydrogen-bonding capacity, likely contributing to their antifungal efficacy .
- The sulfanyl group in the target compound might favor hydrophobic interactions, making it suitable for targeting lipid-rich environments.
Schiff Base Metal Complexes with Enzyme Inhibition
describes Schiff bases like 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol, which form Zn(II) and Co(II) complexes with alkaline phosphatase inhibition and anticancer activity.
| Property | Target Compound | Schiff Base Derivatives |
|---|---|---|
| Functional Group | Sulfanyl (-S-CH₂-furan) | Imino (C=N) |
| Metal Chelation | Unlikely (thioether) | Strong (via imino and diol groups) |
| Bioactivity | Not reported | Enzyme inhibition, cytotoxicity |
Key Insights :
Key Insights :
- Sulfanyl groups improve pharmacokinetic properties (e.g., half-life) in drugs like montelukast, suggesting similar benefits for the target compound .
Biological Activity
3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol, a compound featuring a furan moiety linked to a sulfanyl group and a diol structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A furan ring
- A sulfanyl (-S-) group
- A diol functional group (-OH)
Antioxidant Activity
Research indicates that compounds containing furan and sulfanyl groups often exhibit significant antioxidant properties. The antioxidant potential is primarily attributed to the presence of hydroxyl groups which can scavenge free radicals.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol | 45 | |
| Ascorbic Acid | 30 | |
| Quercetin | 40 |
Antibacterial Activity
The compound has shown promising antibacterial activity against various strains. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
In a study conducted by Alabi et al., the compound demonstrated superior activity compared to traditional antibiotics against specific bacterial strains, highlighting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The mechanism of action appears to involve apoptosis induction in cancer cells.
Case Study:
A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol led to a significant decrease in cell viability at concentrations above 50 µM, with an accompanying increase in apoptotic markers such as caspase activation .
The biological activities of 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol can be attributed to:
- Antioxidant Mechanism: Hydroxyl groups donate electrons to neutralize free radicals.
- Antibacterial Mechanism: Disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
- Anticancer Mechanism: Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
